![molecular formula C21H25ClN2O4S B2505928 3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922003-84-7](/img/structure/B2505928.png)
3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a chemically synthesized molecule that appears to be designed for potential therapeutic applications. While the provided papers do not directly discuss this compound, they do provide insight into similar sulfonamide derivatives that have been synthesized for their anticancer properties. These compounds, like the one , often target specific enzymes or pathways within cancer cells to inhibit their growth or induce apoptosis.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the formation of a sulfonamide group through the reaction of a sulfonyl chloride with an amine. In the context of the provided papers, novel sulfonamide derivatives with potential anticancer activity have been synthesized by introducing various substituents to the benzenesulfonamide moiety. For example, in paper , a series of 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives were created. Although the exact synthesis route for the compound is not detailed, similar methods may have been employed, involving multiple steps of condensation, substitution, and cyclization reactions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of the sulfonamide group is a common feature that is essential for the interaction with biological targets. The molecular structure is often optimized to enhance the compound's selectivity and potency. In the case of the compound , the tetrahydrobenzo[b][1,4]oxazepin ring system suggests a complex structure that may be designed to interact with specific molecular targets within cancer cells.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the sulfonamide group. This group can form hydrogen bonds with enzymes or receptors, which is a key interaction for the inhibition of tumor growth or enzyme activity. The papers provided do not detail the specific chemical reactions of the compound , but they do mention the anticancer activity of similar sulfonamide derivatives, which could be attributed to their ability to interact with and inhibit enzymes like carbonic anhydrase, as mentioned in paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and lipophilicity, are important for their biological activity and pharmacokinetic profile. These properties can affect the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. While the provided papers do not discuss the specific properties of the compound , they do highlight the importance of the substituents on the benzenesulfonamide core in modulating these properties to enhance anticancer activity.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Cancer Treatment Applications
- A compound related to 3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide has shown potential in photodynamic therapy (PDT) for cancer treatment. Zinc phthalocyanine substituted with benzenesulfonamide derivative groups demonstrated high singlet oxygen quantum yield, making it suitable as a Type II photosensitizer in PDT for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- Novel benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity. Some compounds in this class exhibited significant antitumor activity against various human tumor cell lines, indicating their potential as anticancer agents (Sławiński et al., 2012).
Carbonic Anhydrase Inhibition
- Research has demonstrated that primary sulfonamide functionality in compounds similar to this compound can lead to the development of carbonic anhydrase inhibitors. These inhibitors have therapeutic relevance for conditions where inhibition of human carbonic anhydrases is beneficial (Sapegin et al., 2018).
Photophysical Properties for NLO Applications
- Benzimidazole-tethered oxazepine derivatives, which share structural similarities with the compound , have been synthesized and studied for their photophysical properties. These compounds exhibit strong nonlinear optical (NLO) properties, making them potential candidates for NLO applications (Almansour et al., 2016).
Synthesis of Novel Polycyclic Systems
- Research has been conducted on the synthesis of novel polycyclic systems containing 1,4-benzodiazepine and isoindolinone fragments, which are structurally related to the compound . These studies are significant for developing new therapeutic agents with potential medicinal properties (Ukhin et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-14(2)12-24-18-11-16(8-9-19(18)28-13-21(3,4)20(24)25)23-29(26,27)17-7-5-6-15(22)10-17/h5-11,14,23H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBUESCGIUEXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 1-[2-({[(3-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2505845.png)
![2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2505846.png)
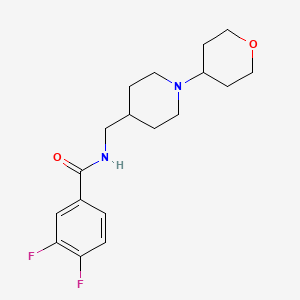
![methyl[(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methyl]amine](/img/structure/B2505850.png)
![1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2505854.png)
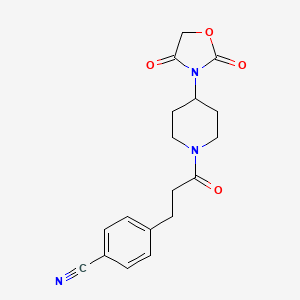
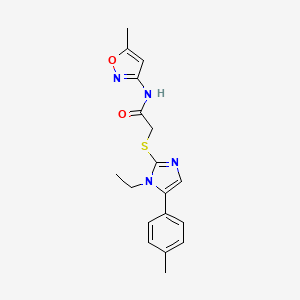


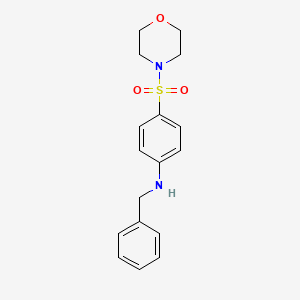

![3-Hydroxy-3-(4-methoxyphenyl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2505866.png)
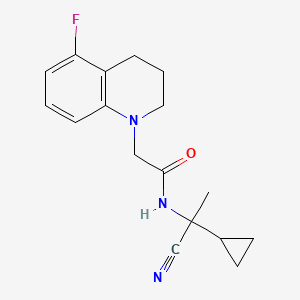
![2-Cyclopropyl-5-[[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2505868.png)